REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH:11]1[CH2:16][CH2:15][CH:14]([CH2:17][S:18]([CH3:21])(=[O:20])=[O:19])[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:21][S:18]([CH2:17][CH:14]1[CH2:15][CH2:16][CH:11]([NH2:10])[CH2:12][CH2:13]1)(=[O:19])=[O:20]
|
Name
|
(4-Methanesulfonylmethyl-cyclohexyl)-carbamic acid benzyl ester
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1CCC(CC1)CS(=O)(=O)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen (balloon) for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with hydrogen gas
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through Celite®
|
Type
|
WASH
|
Details
|
the filter cake rinsed several times with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on Isolute® SCX-2 cartridge (
|
Type
|
WASH
|
Details
|
eluting with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The relevant fractions were combined concentrated under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CC1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |